2-(benzo[d]thiazol-2-yl(methyl)amino)-N-(3-(methylsulfonamido)phenyl)acetamide
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Overview
Description
2-(benzo[d]thiazol-2-yl(methyl)amino)-N-(3-(methylsulfonamido)phenyl)acetamide is a complex organic compound that has garnered significant interest in scientific research due to its unique chemical structure and potential applications in various fields. This compound features a benzo[d]thiazole moiety, which is known for its biological activity, and a sulfonamide group, which is commonly found in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(benzo[d]thiazol-2-yl(methyl)amino)-N-(3-(methylsulfonamido)phenyl)acetamide typically involves multiple steps, starting with the preparation of the benzo[d]thiazole core. One common method involves the condensation of 2-aminobenzenethiol with a suitable aldehyde or ketone under acidic conditions to form the benzo[d]thiazole ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of advanced purification techniques such as crystallization and chromatography to ensure high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(benzo[d]thiazol-2-yl(methyl)amino)-N-(3-(methylsulfonamido)phenyl)acetamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of primary amines.
Substitution: Formation of N-alkylated derivatives.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2-(benzo[d]thiazol-2-yl(methyl)amino)-N-(3-(methylsulfonamido)phenyl)acetamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and subsequent catalytic activity . The compound’s sulfonamide group is crucial for its binding affinity, while the benzo[d]thiazole moiety enhances its selectivity towards specific enzymes .
Comparison with Similar Compounds
Similar Compounds
2-(benzo[d]thiazol-2-yl)phenol: Known for its fluorescence properties and used in optoelectronic applications.
2-(benzo[d]thiazol-2-yl)benzimidazole: Studied for its anticancer activity.
2-(benzo[d]thiazol-2-yl)benzoxazole: Explored for its antimicrobial properties.
Uniqueness
2-(benzo[d]thiazol-2-yl(methyl)amino)-N-(3-(methylsulfonamido)phenyl)acetamide stands out due to its dual functional groups (benzo[d]thiazole and sulfonamide), which confer unique biological activities and make it a versatile compound for various applications .
Properties
IUPAC Name |
2-[1,3-benzothiazol-2-yl(methyl)amino]-N-[3-(methanesulfonamido)phenyl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O3S2/c1-21(17-19-14-8-3-4-9-15(14)25-17)11-16(22)18-12-6-5-7-13(10-12)20-26(2,23)24/h3-10,20H,11H2,1-2H3,(H,18,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEWBQRLWRBTGSM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)NC1=CC(=CC=C1)NS(=O)(=O)C)C2=NC3=CC=CC=C3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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